molecular formula C11H17N3O2 B12629351 (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide CAS No. 917875-31-1

(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide

Katalognummer: B12629351
CAS-Nummer: 917875-31-1
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: YNLHOBFZMMBGNA-PSASIEDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R,3R)-2,3-butanediol and benzylamine.

    Formation of Intermediate:

    Hydrazine Addition: The protected intermediate is then reacted with hydrazine under controlled conditions to form the hydrazinyl derivative.

    Deprotection and Final Coupling: The final step involves the deprotection of the hydroxyl groups and coupling with benzylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The hydrazinyl group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biochemical Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,3R)-2,3-Butanediol: A precursor in the synthesis of (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide.

    (2R,3R)-Hydroxybupropion: A metabolite of the antidepressant bupropion with similar stereochemistry.

    (2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate: A compound with multiple inhibitory effects on SARS-CoV-2 targets.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to form stable covalent bonds with biological targets makes it a valuable tool in medicinal chemistry and biochemical research.

Eigenschaften

CAS-Nummer

917875-31-1

Molekularformel

C11H17N3O2

Molekulargewicht

223.27 g/mol

IUPAC-Name

(2R,3R)-N-benzyl-3-hydrazinyl-2-hydroxybutanamide

InChI

InChI=1S/C11H17N3O2/c1-8(14-12)10(15)11(16)13-7-9-5-3-2-4-6-9/h2-6,8,10,14-15H,7,12H2,1H3,(H,13,16)/t8-,10-/m1/s1

InChI-Schlüssel

YNLHOBFZMMBGNA-PSASIEDQSA-N

Isomerische SMILES

C[C@H]([C@H](C(=O)NCC1=CC=CC=C1)O)NN

Kanonische SMILES

CC(C(C(=O)NCC1=CC=CC=C1)O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.